N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group via an ether bond, with a hydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Formation of the Quinoline Ether: The initial step involves the reaction of quinoline-8-ol with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction forms the quinoline ether intermediate.
Hydroxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of N-(3-oxopropyl)-2-(quinolin-8-yloxy)acetamide.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-2-(quinolin-8-yloxy)acetamide
- N-(3-Hydroxypropyl)-2-(quinolin-6-yloxy)acetamide
- N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)propionamide
Uniqueness
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the quinoline moiety provides a versatile platform for further functionalization and biological activity.
Biological Activity
N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoline derivatives with acetamide and hydroxypropyl groups. The methodology may vary, but it often includes steps such as:
- Bromination of 8-hydroxyquinoline to introduce reactive sites.
- Coupling reactions with hydroxypropylamine and acetic acid derivatives to form the final product.
Research indicates that variations in the synthesis process can lead to different biological activities, emphasizing the importance of structural modifications in drug design .
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the quinoline scaffold can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli, with values ranging from 4 to 16 µg/mL .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 16 | |
Klebsiella pneumoniae | 25 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. For example, it has shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. In vitro studies revealed that treatment with similar quinoline derivatives led to a significant increase in apoptosis markers, such as caspase-9 activation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 2.46 | Induction of apoptosis via caspase activation |
MCF-7 | 20.1 | ROS generation leading to cytotoxicity |
KB-V1 | 20 | Tubulin polymerization interference |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial : The compound disrupts bacterial cell division by targeting essential proteins like FtsZ, crucial for bacterial cytokinesis .
- Anticancer : It induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and modulation of cellular pathways related to cell cycle regulation and apoptosis .
3. Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- In a study assessing various quinoline derivatives, one compound showed an IC50 value of 14 nM against KB-V1 cells, indicating potent anticancer activity and suggesting that structural modifications can enhance efficacy .
- Another investigation demonstrated that a derivative induced significant apoptosis in HepG2 cells, with a marked upregulation of active caspase-9 by more than five-fold compared to untreated controls .
4. Conclusion
This compound represents a promising candidate for further development due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Future studies should focus on:
- Exploring the pharmacokinetics and bioavailability of this compound.
- Conducting in vivo studies to validate the efficacy observed in vitro.
- Investigating potential synergistic effects when combined with existing therapies.
Properties
CAS No. |
88350-28-1 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H16N2O3/c17-9-3-8-15-13(18)10-19-12-6-1-4-11-5-2-7-16-14(11)12/h1-2,4-7,17H,3,8-10H2,(H,15,18) |
InChI Key |
JKIIIWAXFPBJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCCO)N=CC=C2 |
Origin of Product |
United States |
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